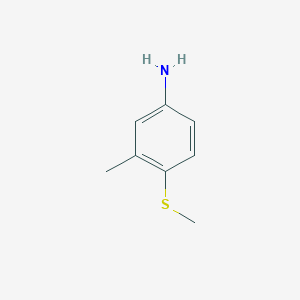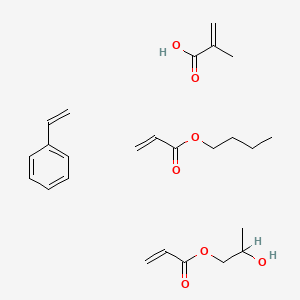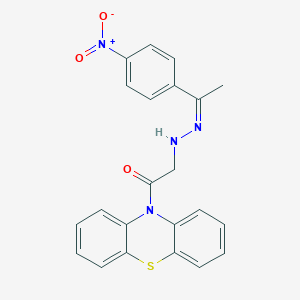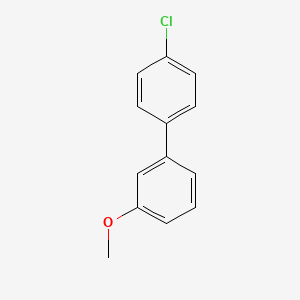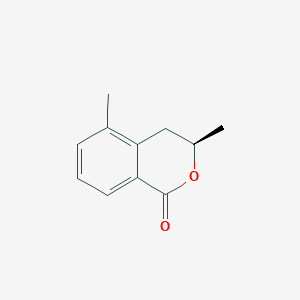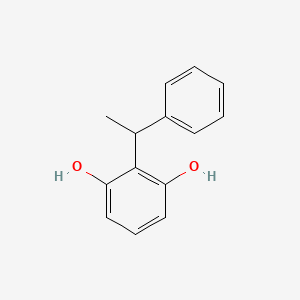
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is a synthetic compound that belongs to the class of glycine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- typically involves the reaction of glycine with 4-chlorobenzoyl chloride and 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and distillation.
化学反応の分析
Types of Reactions
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, glycine derivatives are often studied for their potential roles in neurotransmission and as enzyme inhibitors.
Medicine
Medicinally, compounds like Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, this compound could be used in the synthesis of polymers, resins, and other materials.
作用機序
The mechanism of action of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- Glycine, N-(N-(4-chlorobenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-methoxybenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)alaninyl)-
Uniqueness
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is unique due to the presence of both 4-chlorobenzoyl and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other glycine derivatives.
特性
CAS番号 |
71455-84-0 |
|---|---|
分子式 |
C18H17ClN2O5 |
分子量 |
376.8 g/mol |
IUPAC名 |
2-[[2-(N-(4-chlorobenzoyl)-4-methoxyanilino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H17ClN2O5/c1-26-15-8-6-14(7-9-15)21(11-16(22)20-10-17(23)24)18(25)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,23,24) |
InChIキー |
PYJZYZJMEMJTDG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
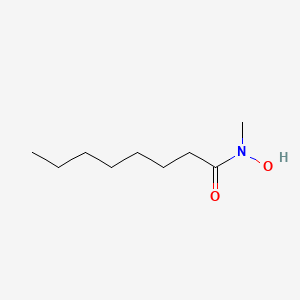

![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
